Ammiline

Vue d'ensemble

Description

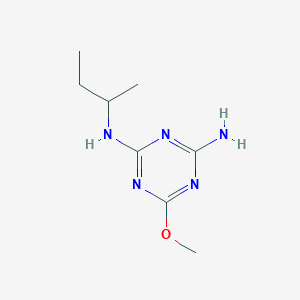

Ammeline, also known as 4,6-diamino-2-hydroxy-1,3,5-triazine, is a triazine derivative. It is a hydrolysis product of melamine and is known for its weakly acidic properties. Ammeline is commonly found as a white powder and has a chemical formula of C3H5N5O .

Méthodes De Préparation

Ammeline can be synthesized through the pyrolysis of urea or via a condensation reaction involving two moles of dicyandiamide and one mole of biuret . The reaction conditions typically involve high temperatures to facilitate the pyrolysis process. Industrially, ammeline is produced as an intermediate in the hydrolysis of melamine, which involves the gradual breakdown of melamine in the presence of water and heat .

Analyse Des Réactions Chimiques

Ammeline undergoes various chemical reactions, including:

Oxidation: Ammeline can be oxidized to form ammelide and cyanuric acid. This reaction typically requires strong oxidizing agents such as potassium permanganate.

Reduction: Ammeline can be reduced to form melamine under specific conditions.

Substitution: Ammeline reacts with boiling dilute hydrochloric acid to form melem and ammonia.

Common reagents used in these reactions include hydrochloric acid, potassium permanganate, and reducing agents like hydrogen gas. The major products formed from these reactions are ammelide, cyanuric acid, melem, and ammonia .

Applications De Recherche Scientifique

Ammeline has several scientific research applications:

Chemistry: Ammeline is used as an intermediate in the synthesis of various triazine derivatives. It is also studied for its unique chemical properties and reactions.

Biology: Ammeline is investigated for its potential biological activities and interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore the potential medicinal applications of ammeline and its derivatives.

Industry: Ammeline is used in the production of resins, plastics, and other industrial materials.

Mécanisme D'action

The mechanism of action of ammeline involves its interaction with various molecular targets and pathways. Ammeline can form hydrogen bonds with other molecules, influencing their structure and function. It can also undergo deamination reactions, leading to the formation of different products such as cyanuric acid . These interactions and reactions are crucial for its effects in various applications.

Comparaison Avec Des Composés Similaires

Ammeline is similar to other triazine derivatives such as melamine, ammelide, and cyanuric acid. it is unique due to its specific structure and properties:

Cyanuric Acid: Cyanuric acid is a fully hydrolyzed product of melamine and has three carboxyl groups, making it more acidic than ammeline.

Ammeline’s unique properties, such as its amphoteric behavior and ability to form various salts, distinguish it from these similar compounds .

Activité Biologique

Ammeline, a derivative of melamine, has garnered attention due to its biological activity, particularly in the context of bacterial metabolism and potential toxicity. This article reviews the biological activity of ammeline, focusing on its metabolic pathways, enzymatic interactions, and implications for health.

Overview of Ammeline

Ammeline (chemical formula: CHNO) is a nitrogen-containing compound that arises from the deamination of melamine. It is part of a series of compounds that also includes ammelide and cyanuric acid. The metabolism of these compounds is crucial for understanding their environmental impact and potential toxicity in humans and animals.

Metabolic Pathway

The metabolism of ammeline primarily occurs in bacteria, where it serves as an intermediate in the degradation of melamine. The pathway involves three consecutive deamination reactions leading to cyanuric acid. The key enzyme facilitating the deamination of ammeline is guanine deaminase, which exhibits promiscuous activity towards various nitrogenous substrates.

Enzymatic Activity

Guanine Deaminase Role:

- Guanine deaminase catalyzes the conversion of guanine to xanthine and has been shown to also effectively deaminate ammeline.

- Studies indicate that bacterial strains such as Escherichia coli and Pseudomonas putida utilize guanine deaminase to metabolize ammeline as a nitrogen source .

Enzyme Activity Measurements:

Table 1 summarizes the activity of guanine deaminases from different sources on ammeline:

| Source | Ammeline Deaminase Activity (nmol/min/mg) |

|---|---|

| Bradyrhizobium japonicum | 73 |

| Homo sapiens | 57 |

This data indicates that both bacterial and human guanine deaminases can effectively catalyze the deamination of ammeline, although bacterial enzymes demonstrate higher activity levels .

Toxicological Implications

The metabolism of ammeline is significant due to its potential toxic effects. Research has linked melamine and its derivatives, including ammeline, to health risks in humans and animals, particularly concerning kidney damage when ingested in high concentrations. The transformation of these compounds by gut microbiota may influence their bioavailability and toxicity.

Case Studies

-

Infant Formula Contamination:

A study conducted in Canada detected melamine and its derivatives, including ammeline, in infant formula samples. The mean concentration found was 0.03 mg/kg, raising concerns about dietary exposure to these toxic compounds . -

Pet Food Toxicity:

In another case involving tainted pet food, the presence of melamine, cyanuric acid, and related compounds was analyzed using advanced mass spectrometry techniques. The findings highlighted the need for stringent monitoring due to the potential for severe health impacts in animals .

Propriétés

IUPAC Name |

2-N-butan-2-yl-6-methoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-4-5(2)10-7-11-6(9)12-8(13-7)14-3/h5H,4H2,1-3H3,(H3,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNDQXLDYFURSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954746 | |

| Record name | N~2~-(Butan-2-yl)-6-methoxy-1,3,5-triazine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33124-62-8 | |

| Record name | Ammiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033124628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(Butan-2-yl)-6-methoxy-1,3,5-triazine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T77KXQ15M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.